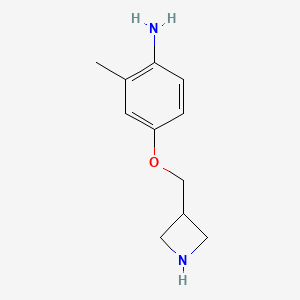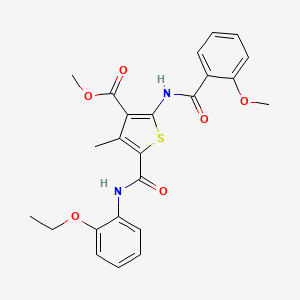
2-Thiophenecarbonitrile, 5-hydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Thiophenecarbonitrile, 5-hydroxy- is an organic compound with the molecular formula C5H3NOS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The presence of both a hydroxyl group and a nitrile group on the thiophene ring makes this compound particularly interesting for various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenecarbonitrile, 5-hydroxy- typically involves the functionalization of thiophene derivatives. One common method is the hydroxylation of 2-thiophenecarbonitrile using suitable oxidizing agents under controlled conditions. The reaction conditions often include the use of solvents like acetonitrile and catalysts such as palladium or copper complexes to facilitate the hydroxylation process .
Industrial Production Methods
Industrial production of 2-Thiophenecarbonitrile, 5-hydroxy- may involve large-scale oxidation processes using continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction parameters helps in achieving high efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
2-Thiophenecarbonitrile, 5-hydroxy- undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form corresponding carbonyl compounds.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted thiophene derivatives.
Applications De Recherche Scientifique
2-Thiophenecarbonitrile, 5-hydroxy- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors
Mécanisme D'action
The mechanism of action of 2-Thiophenecarbonitrile, 5-hydroxy- involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene-2-carbonitrile: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
4-Hydroxy-2-thiophenecarbonitrile: Similar structure but with the hydroxyl group at a different position, leading to different reactivity and applications.
Uniqueness
2-Thiophenecarbonitrile, 5-hydroxy- is unique due to the presence of both hydroxyl and nitrile groups on the thiophene ring. This dual functionality allows for a broader range of chemical reactions and applications compared to its analogs .
Propriétés
Numéro CAS |
550379-22-1 |
|---|---|
Formule moléculaire |
C5H3NOS |
Poids moléculaire |
125.15 g/mol |
Nom IUPAC |
5-hydroxythiophene-2-carbonitrile |
InChI |
InChI=1S/C5H3NOS/c6-3-4-1-2-5(7)8-4/h1-2,7H |
Clé InChI |
JJJDHCHBIRQYQH-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC(=C1)O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(Trifluoromethyl)piperidine-1-carbonyl]cyclopropane-1-carboxylic acid](/img/structure/B12070572.png)

![(E)-N-[(E)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyoctadec-9-enamide](/img/structure/B12070590.png)


![[(2R)-3-hexadecanoyloxy-2-(12-hexadecanoyloxyoctadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12070616.png)
![5-Methyl-2-(4-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole](/img/structure/B12070622.png)





![[3-(2-Amino-ethoxy)-4-methoxy-phenyl]-acetic acid methyl ester](/img/structure/B12070661.png)
